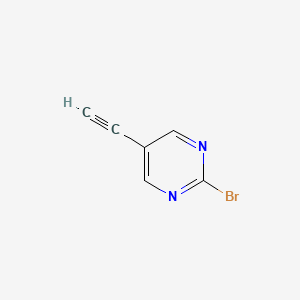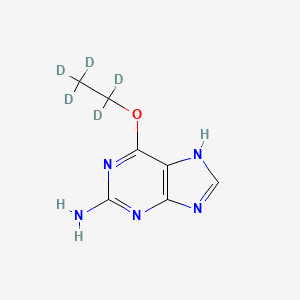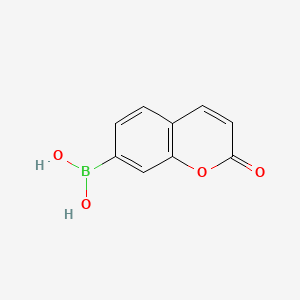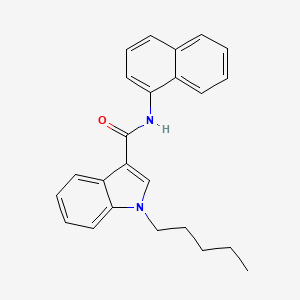
2-Bromo-5-ethynylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-ethynylpyrimidine is a chemical compound with the molecular formula C6H3BrN2. It has a molecular weight of 183.01 .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-ethynylpyrimidine can be represented by the SMILES stringBrC1=CN=C(C#C)N=C1 and the InChI string 1S/C6H3BrN2/c1-2-6-8-3-5(7)4-9-6/h1,3-4H .
Scientific Research Applications
DNA Synthesis Tracking
A significant application of related pyrimidine analogues, such as 5-ethynyl-2'-deoxyuridine (EdU), is in tracking DNA synthesis. EdU is utilized in a method that surpasses traditional Bromodeoxyuridine (BrdU) labeling in efficiency and convenience. This nucleoside analogue is incorporated into DNA during active synthesis, allowing for the easy tagging and imaging of DNA within cells while preserving structural and molecular integrity. This method, known as click chemistry, is pivotal in fields like stem cell research, cancer biology, and parasitology, highlighting the potential of such molecules in biomedical research (Cavanagh et al., 2011).
Cell Cycle Progression Detection
The incorporation of EdU offers an improved method for detecting S-phase cell cycle progression, presenting an alternative to BrdU antibodies. This technique eliminates the need for DNA denaturation, preserving DNA structure and reducing assay time, thus enhancing reproducibility (Buck et al., 2008).
Antiviral Activity
Derivatives of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which can be synthesized from compounds related to 2-Bromo-5-ethynylpyrimidine, have shown marked inhibitory activity against retrovirus replication in cell culture. This suggests their potential application in developing antiviral drugs, highlighting the utility of these compounds in medicinal chemistry (Hocková et al., 2003).
Synthesis and Characterization of Novel Compounds
The bromination of pyrimidine derivatives is a key step in the synthesis of various novel compounds with potential biological activities. Studies involving the synthesis of brominated pyrimidine derivatives contribute to the development of new pharmaceuticals and chemical probes for biological research (Adhikari et al., 2012).
Safety and Hazards
properties
IUPAC Name |
2-bromo-5-ethynylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2/c1-2-5-3-8-6(7)9-4-5/h1,3-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYDYVSGJWJTSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(N=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1797890-53-9 |
Source


|
| Record name | 2-bromo-5-ethynylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin](/img/structure/B566169.png)
![(4-Ethylnaphthalen-1-yl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone](/img/structure/B566171.png)


![N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester](/img/structure/B566176.png)




